molecular formula C17H29NO2Si B14795254 (3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol

(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol

Cat. No.: B14795254
M. Wt: 307.5 g/mol
InChI Key: NOGVPOUKDSTPPU-UHFFFAOYSA-N
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Description

The compound "(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol" is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position and a tert-butyl(dimethyl)silyl (TBS) ether-protected hydroxyl group at the C4 position. Its stereochemistry (3S,4S) is critical for its applications in asymmetric synthesis, particularly as a precursor for pharmaceuticals or bioactive molecules. The TBS group serves as a robust protecting group for the hydroxyl moiety, enabling selective deprotection under mild acidic conditions while preserving the integrity of other functional groups during synthetic workflows . This compound is often utilized in nucleoside analogs, peptide mimetics, and catalysts for enantioselective reactions due to its rigid pyrrolidine scaffold and tunable stereoelectronic properties.

Properties

Molecular Formula

C17H29NO2Si

Molecular Weight

307.5 g/mol

IUPAC Name

1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-ol

InChI

InChI=1S/C17H29NO2Si/c1-17(2,3)21(4,5)20-16-13-18(12-15(16)19)11-14-9-7-6-8-10-14/h6-10,15-16,19H,11-13H2,1-5H3

InChI Key

NOGVPOUKDSTPPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Reduction

The most widely reported method involves the reduction of enantiomerically pure (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux. This step generates the diol intermediate (3S,4S)-1-benzyl-3,4-pyrrolidinediol with retention of stereochemistry.

Procedure :

  • A suspension of LiAlH₄ (5.1 g, 135 mmol) in dry THF (200 mL) is cooled to 0°C.
  • A solution of the dione precursor (10 g, 45 mmol) in THF (300 mL) is added dropwise.
  • The reaction is refluxed for 24 hours, quenched with H₂O/NaOH, and filtered through Celite.
  • Purification via flash chromatography (DCM:MeOH = 30:1) yields the diol as a light brown solid (6.2 g, 73%).

Key Data :

Parameter Value
Yield 71–73%
Purity >95% (by ¹H NMR)
Stereochemical Integrity Retained (³⁰[α]D = +33.5° in MeOH)

Borane-THF Complex Reduction

Alternative reductions using borane-THF at elevated temperatures (20–60°C) achieve comparable stereoselectivity but require careful quenching with methanol to prevent side reactions.

Selective tert-Butyldimethylsilyl (TBS) Protection

Stepwise Hydroxyl Group Protection

The diol intermediate undergoes regioselective protection of the 4-hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.

Procedure :

  • (3S,4S)-1-Benzyl-3,4-pyrrolidinediol (1.00 g, 5.2 mmol) and imidazole (0.71 g, 10.4 mmol) are dissolved in DMF (10 mL).
  • TBSCl (0.47 g, 3.1 mmol) is added, and the mixture is stirred at room temperature for 12 hours.
  • The product is extracted with Et₂O, washed with brine, and purified via silica gel chromatography (0–100% EtOAc in hexanes) to yield the TBS-protected alcohol as a colorless oil (0.56 g, 35%).

Key Data :

Parameter Value
Yield 35%
Regioselectivity 4-OH > 3-OH (10:1 ratio)
Purity 97% (HPLC)

One-Pot Protection-Oxidation Strategies

Recent advancements employ TBSOTf (tert-butyldimethylsilyl triflate) with 2,6-lutidine in dichloromethane to enhance reaction efficiency (yield: 52–65%).

Hydrogenolysis of Benzyl Group

Catalytic Hydrogenation

The benzyl group is removed via hydrogenation using 10% palladium on charcoal (Pd/C) under acidic conditions to prevent epimerization.

Procedure :

  • The TBS-protected compound (5.0 g, 0.02 mol) is dissolved in methanol (35 mL) and acetic acid (15 mL).
  • Pd/C (1.6 g) is added, and the mixture is hydrogenated at 50 psi H₂ for 24 hours.
  • Filtration through Celite and concentration affords the deprotected amine (2.5 g, crude), used directly in subsequent steps.

Key Data :

Parameter Value
Conversion >99%
Catalyst Loading 10 wt% Pd/C

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • LiAlH₄ Reduction + TBS Protection : 25–35% overall yield (2 steps).
  • Borane-THF Reduction + TBSOTf Protection : 40–45% overall yield.

Stereochemical Considerations

  • The (3S,4S) configuration is preserved through inversion-free reduction mechanisms using LiAlH₄.
  • Polar solvents (e.g., DMF) minimize racemization during silylation.

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

Pilot studies demonstrate continuous flow hydrogenation with immobilized Pd catalysts, reducing reaction times to 4–6 hours.

Green Chemistry Approaches

  • Solvent-free silylation using microwave irradiation achieves 90% conversion in 15 minutes.
  • Biocatalytic desymmetrization of meso-pyrrolidines is under investigation for enantioselective synthesis.

Challenges and Optimization Opportunities

Low Yields in Silylation

The moderate yields (35%) during TBS protection are attributed to steric hindrance at the 4-position. Solutions include:

  • Using bulkier bases (e.g., DBU) to enhance nucleophilicity.
  • Preactivation of TBSCl with silver nitrate.

Epimerization Risks

  • Acidic workup during hydrogenolysis may cause epimerization. Buffered quenching (pH 7–8) is recommended.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The TBDMS group protects the hydroxyl group, allowing selective reactions at other sites. Upon deprotection, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other silyl-protected pyrrolidine derivatives. Below is a comparative analysis based on substituents, stereochemistry, and applications:

Compound Key Substituents Stereochemistry Primary Applications Stability/Reactivity
(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol Benzyl (N1), TBS-protected hydroxyl (C4) 3S,4S Chiral building block, nucleoside synthesis, asymmetric catalysis Stable under basic conditions; TBS deprotection requires acidic (e.g., TBAF) conditions
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol (CAS 1352503-86-6) Tosyl (N1), phenylethylamino (C4) 3S,4S Intermediate in alkaloid synthesis, enzyme inhibition studies Tosyl group enhances electrophilicity; sensitive to nucleophilic attack
3-((...)-tetrahydrofuran-3-yl)oxy-phosphino)propanenitrile (9) Bis(4-methoxyphenyl)methyl, TBS-protected hydroxyl, thio-modified pyrimidine 2R,3R,4R,5R Nucleoside analog synthesis, RNA/DNA modification Photolabile protecting groups; requires UV for deprotection

Key Differences and Implications

  • Protecting Groups : The TBS group in the target compound offers superior stability compared to the tosyl group in CAS 1352503-86-6, which is more reactive toward nucleophiles. This makes the TBS-protected compound preferable for multi-step syntheses requiring orthogonal protection .
  • Stereochemical Complexity: While both the target compound and CAS 1352503-86-6 exhibit (3S,4S) configurations, the latter’s additional (R)-phenylethylamino group introduces a second stereocenter, complicating its synthesis but enhancing its utility in enantioselective catalysis .
  • Applications: The phosphino-propanenitrile derivative (Compound 9) is tailored for nucleotide chemistry, whereas the target compound is more versatile in small-molecule drug design due to its simpler substitution pattern.

Research Findings

  • Synthetic Efficiency : The TBS-protected hydroxyl in the target compound allows for high-yield (>85%) deprotection without racemization, unlike the UV-dependent deprotection required for Compound 9 .
  • Biological Activity : CAS 1352503-86-6 demonstrates moderate inhibitory activity against serine proteases (IC₅₀ ~12 μM), while the target compound’s benzyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .

Biological Activity

(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol, also known as CAS 201601-50-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H29NO2Si
  • Molecular Weight : 307.51 g/mol
  • IUPAC Name : (3S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-3-ol
  • Purity : 97% .

Research indicates that (3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol may interact with specific protein targets, influencing various biological pathways. One study highlights its role as a modulator of casein kinase 1 delta (CK1δ), an enzyme involved in several cellular processes including circadian rhythm regulation and cancer progression .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit selective inhibition against CK1δ and other kinases. For instance, a related compound showed an IC50 value of approximately 1 µM for CK1δ, indicating significant potency . These findings suggest that (3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol could serve as a lead compound for developing therapeutic agents targeting CK1δ.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of pyrrolidine derivatives found that compounds similar to (3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of silylated pyrrolidine derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Kinase InhibitionCK1δIC50 ~ 1 µM
Anticancer ActivityVarious Cancer LinesInduces apoptosis
NeuroprotectionNeuronal CellsReduces oxidative stress

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Hydroxyl ProtectionTBSCl, imidazole, DCM, 0°CStereoselective silylation of the 4-hydroxy group
Reductive AminationNaBH4–BF3·Et2O, THF, 0°C to RTReduction of imine intermediates

Advanced Question: How can enantiomeric excess (ee) be optimized during the synthesis of this compound?

Methodological Answer:
Optimizing ee requires:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-tartaric acid) to enforce (3S,4S) stereochemistry .
  • Catalytic Asymmetric Methods : Employing organocatalysts or transition-metal catalysts for hydroxyl silylation. For example, Sharpless asymmetric dihydroxylation (not directly cited but inferred from ’s use of silyl ethers in stereoselective syntheses).
  • Monitoring : Chiral HPLC or NMR with chiral shift reagents to quantify ee .

Challenges : Competing side reactions (e.g., over-reduction) may reduce ee. Mitigation involves strict temperature control (-20°C to 0°C) during NaBH4–BF3·Et2O steps .

Basic Question: What purification techniques are suitable for isolating (3S,4S)-1-benzyl-4-TBS-pyrrolidin-3-ol?

Methodological Answer:

  • Chromatography : Flash column chromatography using silica gel and gradients of ethyl acetate/hexane (80:20 to 95:5) to separate silyl-protected intermediates .
  • Recrystallization : Ethanol/water mixtures for final product purification, leveraging solubility differences .

Advanced Question: How can researchers resolve diastereomeric impurities introduced during silylation?

Methodological Answer:

  • Chiral Stationary Phases (CSP) : Use of Chiralpak® AD-H columns with n-hexane/isopropanol (90:10) mobile phase for analytical separation .
  • Kinetic Resolution : Selective crystallization by adjusting solvent polarity (e.g., DCM/hexane) to favor the desired diastereomer .

Data Contradiction Note : Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from solvent purity or moisture content during silylation. Anhydrous DCM and molecular sieves are critical .

Basic Question: Which spectroscopic methods confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to verify benzyl and TBS group integration (e.g., singlet at δ 0.1 ppm for TBS methyl groups) .
  • Optical Rotation : Compare [α]D_D values with literature (e.g., +25° to +30° for (3S,4S) configuration in similar pyrrolidinols) .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Single-Crystal Growth : Slow evaporation of ethyl acetate/hexane solutions at 4°C .
  • Data Interpretation : Compare bond angles and torsion angles with Acta Crystallographica reports (e.g., C–O–Si bond angles ~109° for TBS groups) .

Example : The crystal structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol (CCDC 765328) confirmed stereochemistry via O–H···O hydrogen bonding patterns .

Basic Question: What are the stability considerations for the TBS-protected hydroxyl group?

Methodological Answer:

  • Acid Sensitivity : Avoid trifluoroacetic acid (TFA) or HCl; use tetra-n-butylammonium fluoride (TBAF) in THF for selective deprotection .
  • Storage : Anhydrous conditions at -20°C to prevent hydrolysis .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize transition states for silylation or reduction steps using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Docking Studies : Simulate interactions with chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to predict enantioselectivity .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves and goggles due to potential irritancy (similar to tert-butyl derivatives) .
  • Ventilation : Use fume hoods during silylation to avoid inhalation of volatile reagents .

Advanced Question: How do contradictions in spectral data arise, and how are they resolved?

Methodological Answer:

  • Source of Contradictions : Impurities from incomplete silylation or residual solvents (e.g., DCM in NMR).
  • Resolution : Repeat purification (e.g., size-exclusion chromatography) and use deuterated solvents for NMR .

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